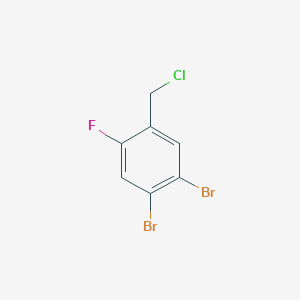

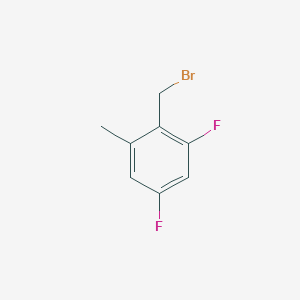

![molecular formula C11H5BrClNS B1411360 6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine CAS No. 1235872-86-2](/img/structure/B1411360.png)

6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine

Vue d'ensemble

Description

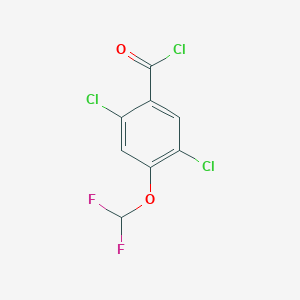

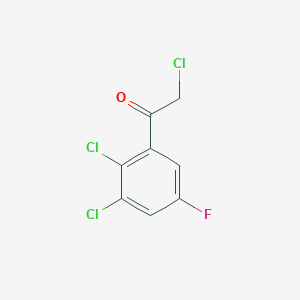

6-Bromo-1-chloro1benzothieno[2,3-c]pyridine is a chemical compound with the molecular formula C11H5BrClNS and a molecular weight of 298.59 . It belongs to the category of halides .

Synthesis Analysis

The synthesis of benzothieno[2,3-c]pyridines, which includes 6-Bromo-1-chloro1benzothieno[2,3-c]pyridine, can be achieved through domino reactions . These reactions involve the cyclization of 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones in polyphosphoric acid . The process involves the closure of the benzothiophene ring and the formation of 2-[(2-benzo[b]thiophen-3-yl)ethyl]-1,3-isoindolinediones, which undergo cyclization to form 5-oxo-7,8-dihydro-5H-1benzo-thieno[2’,3’:3,4]pyrido[2,1-a]isoindolin-6-ium derivatives . The pyridine ring formation process proceeds via a Bischler-Napieralski type reaction .Molecular Structure Analysis

The molecular structure of 6-Bromo-1-chloro1benzothieno[2,3-c]pyridine is represented by the formula C11H5BrClNS . Further structural analysis would require more specific data such as crystallographic or spectroscopic data, which is not available from the current search results.Physical And Chemical Properties Analysis

6-Bromo-1-chloro1benzothieno[2,3-c]pyridine has a molecular weight of 298.59 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available from the current search results.Applications De Recherche Scientifique

Synthesis of Derivatives

- 6-Bromo and 6-chloro-5H-benzo[a]phenoxazin-5-ones have been prepared by condensation reactions involving substituted 2-aminophenols and dibromo/dichloro-1,4-naphthoquinone. These compounds have then been dehalogenated to yield substituted 5H-benzo[a]phenoxazin-5-ones (Ueno, Maeda, Koshitani, & Yoshida, 1982).

Halogenation Processes

- Direct halogenation of thieno[2,3-b]pyridine has been achieved using elemental halogen, silver sulfate, and sulfuric acid, producing various halothienopyridines and transformation products with significant yields (Klemm, Merrill, Lee, & Klopfenstein, 1974).

Preparation of Polycyclic Systems

- 3,4-Dihydro[1]benzothieno[2,3-c]pyridin-1(2H)-one, a related compound, has been synthesized through various chemical reactions, including Bischler–Napieralski cyclisation and Beckmann rearrangement. These methods highlight the versatility in creating benzothieno[2,3-c]pyridine derivatives (Chapman, Hughes, & Scrowston, 1970).

Synthesis of Pyridine Derivatives

- Pyridine hydrochloride has been utilized as a reagent for synthesizing chloro compounds from bromo derivatives in π-deficient series such as pyridine and quinoline, demonstrating the compound's utility in specific synthetic pathways (Mongin et al., 1996).

Development of Thieno[2,3-c]pyridines

- A facile synthesis process for 2,4-Di- and 2,4,7-trisubstituted thieno[2,3-c]pyridines has been developed. This process involves the treatment of dibromo- or dichloro-pyridine-4-carboxaldehyde with methyl thioglycolate and subsequent base exposure, yielding bromo- or chloro-thieno[2,3-c]pyridine-2-carboxylate (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).

Dehalogenation Studies

- Dehalogenation of halo substituted 5H-benzo[a]phenothiazin-5-ones, including 6-bromo and 6-chloro derivatives, has been conducted in the presence of sodium hydrosulfite in aqueous pyridine (Koshitani & Ueno, 1982).

Synthesis of Quinazoline EGFR Inhibitors

- The synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines from a 4-chloro derivative has been explored for potential use as EGFR inhibitors in targeted anticancer treatments (Allam et al., 2020).

Creation of Pyridine Hydrates

- The hydration of pyridine bases, including bromo- and chloro-pyridines, in benzene has been studied, revealing the formation of hydrated species with varying compositions. This study provides insight into the behavior of pyridine derivatives in different solvents (HiroseKatsumi & TanakaMotoharu, 1976).

Mécanisme D'action

The mechanism of action of 6-Bromo-1-chloro1benzothieno[2,3-c]pyridine is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which would require more specific information related to its biological activity.

Propriétés

IUPAC Name |

6-bromo-1-chloro-[1]benzothiolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5BrClNS/c12-6-1-2-9-8(5-6)7-3-4-14-11(13)10(7)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAKQGFVWICQGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C3=C(S2)C(=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5BrClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.